molecular formula C11H13FO3 B3142494 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 50703-56-5

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B3142494
CAS No.: 50703-56-5
M. Wt: 212.22 g/mol
InChI Key: AAABJKSOVYDFKA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABJKSOVYDFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluoro and methoxy groups onto the phenyl ring, followed by the addition of the propanoic acid moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the fluoro and methoxy groups onto the benzene ring.

    Grignard Reaction: Formation of the propanoic acid moiety by reacting the substituted benzene with a Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of 3-(3-Substituted-4-methoxyphenyl)-2-methylpropanoic acid.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The propanoic acid moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.

    3-Fluoro-4-methoxyphenylamine: Contains an amine group instead of a propanoic acid group.

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also referred to as Kulonic acid, is a compound that has garnered attention due to its potential biological activities, particularly in metabolic processes and pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15F1O3
  • Molecular Weight : 232.25 g/mol

Target Enzymes and Pathways

Kulonic acid primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase (UlaD) . This enzyme plays a crucial role in the metabolism of organic sulfur compounds, influencing various biochemical pathways related to cellular metabolism and energy production.

Pharmacokinetics

Research indicates that Kulonic acid may be involved in the production of 2-keto-L-gulonic acid from L-sorbose through a mixed culture of Gluconobacter oxydans and Bacillus megaterium. This pathway highlights its potential utility in biotechnological applications, particularly in the synthesis of valuable metabolites.

Antimicrobial Activity

Studies have shown that various derivatives of compounds related to Kulonic acid exhibit significant antimicrobial properties. For instance, pincer-type complexes derived from similar structures demonstrated notable antibacterial activity against strains such as Bacillus subtilis and antifungal effects against Candida albicans .

Cholesterol Regulation

In animal studies, compounds structurally related to Kulonic acid have been evaluated for their ability to lower total cholesterol and beta-lipoprotein levels in serum. For example, one study indicated that a meta-substituted derivative showed stronger activity compared to its ortho or para counterparts .

Case Studies

  • Cholesterol-Lowering Effects :
    • In a controlled study involving rats fed a high-fructose diet, administration of related compounds resulted in significant reductions in serum cholesterol levels. The data indicated that specific substitutions on the phenyl ring enhanced the efficacy of these compounds .
CompoundDose (mg/kg)Total Cholesterol Reduction (%)
Kulonic Acid Derivative1034.7
Bezafibrate1047.4
Fenofibrate1040.9
  • Antimicrobial Evaluation :
    • A series of pincer complexes derived from similar chemical frameworks were tested against various bacterial strains. The results demonstrated effective inhibition zones ranging from 5 mm to over 20 mm against different pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

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